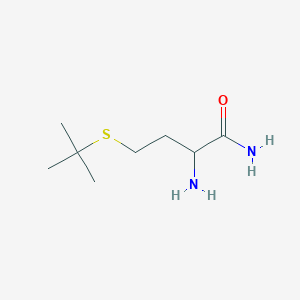

2-Amino-4-(tert-butylthio)butanamide

Description

2-Amino-4-(tert-butylthio)butanamide is an organic compound with the molecular formula C8H18N2OS It is a derivative of butanamide, featuring an amino group at the second position and a tert-butylthio group at the fourth position

Properties

Molecular Formula |

C8H18N2OS |

|---|---|

Molecular Weight |

190.31 g/mol |

IUPAC Name |

2-amino-4-tert-butylsulfanylbutanamide |

InChI |

InChI=1S/C8H18N2OS/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H2,10,11) |

InChI Key |

YEUKIJFQVHRQMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCCC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butylthio)butanamide typically involves the introduction of the tert-butylthio group to a butanamide precursor. One common method involves the reaction of a butanamide derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butylthio)butanamide undergoes various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tert-butylthio group, yielding simpler amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler amine derivatives.

Substitution: Various amide or ester derivatives depending on the substituents introduced.

Scientific Research Applications

2-Amino-4-(tert-butylthio)butanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butylthio)butanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butylthio group may interact hydrophobically with surrounding residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(methylthio)butanamide: Similar structure but with a methylthio group instead of tert-butylthio.

2-Amino-4-(ethylthio)butanamide: Features an ethylthio group.

2-Amino-4-(propylthio)butanamide: Contains a propylthio group.

Uniqueness

2-Amino-4-(tert-butylthio)butanamide is unique due to the presence of the bulky tert-butylthio group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.

Biological Activity

2-Amino-4-(tert-butylthio)butanamide is a compound of interest due to its unique structural features, particularly the bulky tert-butylthio group. This group significantly influences the compound's steric and electronic properties, which in turn affects its biological activity. This article reviews the biological activity of this compound based on diverse research studies, including its mechanisms of action, therapeutic potential, and applications in various fields.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₆H₁₃N₃OS

- Molecular Weight : 175.25 g/mol

The presence of the tert-butylthio group contributes to its hydrophobic characteristics, which may enhance its interactions with biological membranes and macromolecules.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the hydrophobic tert-butylthio group may facilitate interactions with lipid environments. These interactions can modulate the activity of target molecules, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be pivotal in biochemical pathways.

- Receptor Interaction : It may interact with receptors involved in signaling pathways, affecting cellular responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its ability to inhibit biofilm formation in Escherichia coli, a common uropathogen. The compound was effective at low micromolar concentrations without adversely affecting bacterial growth, suggesting its potential as an antivirulence agent .

2. Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound can modulate inflammatory responses by inhibiting cytokine production. For instance, inhibition of IL-6 and TNF-α expression has been observed, indicating potential therapeutic applications in inflammatory diseases .

3. Antioxidant Activity

The compound's antioxidant properties have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The capacity of this compound to scavenge free radicals and reduce oxidative damage is an area of ongoing research .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.